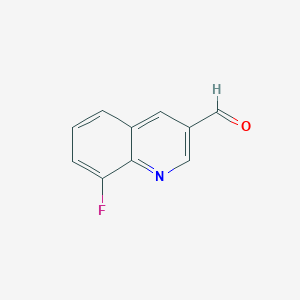

8-Fluoroquinoline-3-carbaldehyde

Descripción

Significance of the Fluoroquinoline Scaffold in Chemical Sciences

The fluoroquinolone scaffold, a modified quinoline (B57606) ring, is a cornerstone in the development of synthetic antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. mdpi.comyoutube.com The presence of a fluorine atom significantly enhances the potency and pharmacokinetic properties of these compounds. youtube.com The mechanism of action for fluoroquinolones primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division. nih.govyoutube.comyoutube.com This targeted disruption of essential bacterial processes leads to bactericidal effects. youtube.com

Beyond their well-established antibacterial properties, recent research has unveiled the anticancer potential of fluoroquinolone derivatives. mdpi.com These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle. mdpi.comnih.gov This dual functionality as both antibacterial and potential anticancer agents makes the fluoroquinolone scaffold a highly attractive platform for drug discovery.

Rationale for Academic and Research Focus on 8-Fluoroquinoline-3-carbaldehyde Derivatives

The academic and research focus on 8-Fluoroquinoline-3-carbaldehyde derivatives stems from the need to develop new therapeutic agents that can overcome existing challenges, such as antibiotic resistance and the side effects of current cancer chemotherapies. rsc.orgnih.gov The carbaldehyde group at the 3-position of 8-Fluoroquinoline-3-carbaldehyde serves as a versatile chemical handle, allowing for the synthesis of a wide array of derivatives through various chemical reactions. researchgate.net

Researchers are exploring the synthesis of hybrid molecules by combining the 8-fluoroquinoline-3-carbaldehyde scaffold with other biologically active moieties. nih.govresearchgate.net This hybridization strategy aims to create multifunctional molecules with enhanced potency and selectivity. For instance, the incorporation of a quinolone fragment has been shown to result in hybrid compounds with a dual-target mechanism of action, potentially effective against a broad spectrum of bacteria. nih.gov

Research Objectives and Key Investigative Directions

The primary research objectives centered around 8-Fluoroquinoline-3-carbaldehyde and its derivatives are multifaceted and can be broadly categorized as follows:

Synthesis of Novel Derivatives: A significant portion of the research is dedicated to the design and synthesis of new chemical entities based on the 8-fluoroquinoline-3-carbaldehyde scaffold. researchgate.netnih.gov This involves exploring different synthetic routes and introducing a variety of functional groups to create a diverse chemical library for biological screening. researchgate.net

Antimicrobial Activity Evaluation: A key investigative direction is the evaluation of the antibacterial and antifungal activities of the synthesized derivatives. researchgate.nettandfonline.com This includes determining the minimum inhibitory concentrations (MICs) against a panel of pathogenic microorganisms to identify potent antimicrobial agents. researchgate.net

Anticancer Activity Screening: Researchers are actively screening 8-Fluoroquinoline-3-carbaldehyde derivatives for their potential as anticancer agents. nih.govmdpi.com This involves in vitro studies on various cancer cell lines to assess their cytotoxicity, ability to induce apoptosis, and impact on the cell cycle. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research is to establish a clear understanding of the relationship between the chemical structure of the derivatives and their biological activity. mdpi.com These studies help in identifying the key structural features responsible for the observed pharmacological effects, thereby guiding the rational design of more potent and selective compounds.

In Silico Modeling and Mechanistic Studies: Computational tools and molecular docking studies are being employed to predict the binding interactions of these derivatives with their biological targets. nih.govmdpi.com Furthermore, mechanistic studies are conducted to elucidate the precise molecular pathways through which these compounds exert their therapeutic effects. youtube.comnih.gov

The table below provides a summary of the key research directions and the types of compounds being investigated.

| Research Objective | Key Investigative Directions | Examples of Compounds/Derivatives |

| Antimicrobial Drug Discovery | Synthesis and evaluation of novel derivatives against various bacterial and fungal strains. | Hybrid molecules incorporating other antimicrobial agents. nih.govresearchgate.net |

| Anticancer Agent Development | Screening for cytotoxic activity against cancer cell lines and investigation of mechanisms of action. | Derivatives designed to target topoisomerases and induce apoptosis. mdpi.comnih.gov |

| Overcoming Drug Resistance | Development of compounds with novel mechanisms of action to combat resistant pathogens. | Hybrid compounds with dual-target mechanisms. nih.gov |

| SAR and Lead Optimization | Systematic modification of the core structure to enhance potency and selectivity. | Introduction of various substituents at different positions of the quinoline ring. mdpi.com |

Structure

3D Structure

Propiedades

IUPAC Name |

8-fluoroquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-9-3-1-2-8-4-7(6-13)5-12-10(8)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWYDHUNAAEUBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258638-54-8 | |

| Record name | 8-fluoroquinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Fluoroquinoline 3 Carbaldehyde and Core Analogues

Established Synthetic Pathways to the Fluoroquinoline Nucleus

The creation of the quinoline (B57606) ring system is a foundational step, with several classical and modern methods being applicable. These pathways can be broadly categorized into those that build the ring through cyclization reactions and those that assemble it from multiple starting materials in a single pot.

Vilsmeier–Haack Formylation Strategies

A prominent and versatile method for concurrently forming the quinoline ring and introducing a formyl group is the Vilsmeier-Haack reaction. This reaction typically utilizes a substituted acetanilide (B955) as the precursor, which undergoes cyclization and formylation.

The Vilsmeier-Haack cyclization of N-arylacetamides is a powerful, regioselective method for producing 2-chloro-3-formylquinolines. The general process involves treating an appropriate N-arylacetamide with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). pharmaguideline.commdpi.com The acetanilide precursor is readily prepared by reacting the corresponding aniline (B41778) with acetic anhydride. pharmaguideline.comchempedia.info

For the synthesis of the target compound, 8-fluoroquinoline-3-carbaldehyde, the logical starting material would be N-(2-fluorophenyl)acetamide (2-fluoroacetanilide). The reaction proceeds through an electrophilic attack on the activated aromatic ring, leading to cyclization and the formation of the quinoline core. The presence of substituents on the initial acetanilide ring dictates the substitution pattern of the resulting quinoline. For instance, using m-methoxyacetanilide leads to the formation of the corresponding methoxy-substituted 2-chloro-3-formylquinoline. pharmaguideline.com It has been noted that electron-donating groups on the acetanilide facilitate the reaction, often leading to better yields and shorter reaction times compared to those with electron-withdrawing groups. pharmaguideline.commdpi.com

The success and efficiency of the Vilsmeier-Haack cyclization are highly dependent on the reaction conditions. Key parameters that are frequently optimized include the molar ratio of the reagents and the reaction temperature.

The Vilsmeier reagent is typically prepared by adding POCl₃ dropwise to DMF at a reduced temperature, often between 0-5°C, before the acetanilide is introduced. quimicaorganica.orgnih.gov The reaction mixture is then heated, commonly to temperatures between 80-90°C, for several hours to drive the cyclization. pharmaguideline.comchempedia.infonih.gov

The molar quantity of the Vilsmeier reagent relative to the acetanilide substrate is a critical factor influencing the product yield. Research has shown that a significant excess of the reagent is often necessary. For example, in the synthesis of 2-chloro-3-formylquinolines from m-methoxyacetanilide, the yield was maximized when using 12 molar equivalents of POCl₃ at 90°C. pharmaguideline.com The use of insufficient reagent can lead to lower yields or incomplete conversion. The table below summarizes typical conditions and findings from various studies.

Table 1: Optimization of Vilsmeier-Haack Reaction for Quinoline Synthesis

| Acetanilide Substrate | Reagents | Molar Ratio (POCl₃:Substrate) | Temperature | Yield | Reference |

| m-Methoxyacetanilide | POCl₃/DMF | 12:1 | 90°C | High | pharmaguideline.com |

| Substituted Acetanilides | POCl₃/DMF | 12:1 (approx.) | 80-90°C | Good to Moderate | pharmaguideline.com |

| N-phenylacetamide | POCl₃/DMF | 4:1 (POCl₃:Arylacetamide) | 90°C | Good | chempedia.info |

| Substituted Acetanilides | POCl₃/DMF | Not specified | 80-90°C | High | quimicaorganica.orgnih.gov |

This table is generated based on data from the text and is for illustrative purposes.

Multi-component Reaction Approaches for Quinoline Synthesis

Multi-component reactions (MCRs) provide an efficient alternative for constructing the quinoline nucleus, offering advantages such as high atom economy and the ability to generate complex molecules in a single step. nih.govwikipedia.org Several named reactions fall under this category:

Combes Synthesis : This method involves the condensation of an aniline with a β-diketone under acidic conditions (e.g., concentrated sulfuric acid) to form a 2,4-substituted quinoline. quimicaorganica.orgwikipedia.orgwikiwand.com The reaction proceeds via an enamine intermediate which then undergoes acid-catalyzed cyclization and dehydration. chempedia.infowikipedia.org

Doebner-von Miller Reaction : This reaction synthesizes quinolines from an α,β-unsaturated carbonyl compound and an aniline, typically in the presence of a strong acid like HCl. pharmaguideline.comiipseries.org

Friedländer Synthesis : This pathway involves the condensation of an o-aminobenzaldehyde or o-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl, usually under base or acid catalysis. pharmaguideline.com

Skraup Synthesis : In the classic Skraup synthesis, aniline is heated with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. pharmaguideline.comiipseries.orgwikipedia.org The reaction works for substituted anilines to produce the corresponding quinoline derivatives. pharmaguideline.com

These MCRs are versatile and can accommodate a wide range of functional groups on the starting materials, allowing for the synthesis of a diverse library of quinoline analogues. nih.gov

Targeted Functionalization and Regioselective Synthesis

Achieving the specific structure of 8-fluoroquinoline-3-carbaldehyde requires precise control over the placement of the fluorine substituent.

Strategies for Introducing Fluorine at Position 8

The most direct and common strategy for synthesizing 8-fluoroquinoline (B1294397) derivatives is to begin with a precursor that already contains the fluorine atom at the desired position. The use of 2-fluoroaniline (B146934) as a starting material in classical quinoline syntheses ensures that the fluorine atom is incorporated at the 8-position of the final quinoline ring.

For example, 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) has been synthesized with high yield by reacting 2-fluoroaniline with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid at elevated temperatures. nih.gov This approach is analogous to the Combes or Conrad-Limpach syntheses, where the aniline derivative dictates the substitution pattern on the benzo portion of the bicyclic system. pharmaguideline.comnih.govwikipedia.org The use of 2-fluoroaniline in a Skraup or Doebner-von Miller reaction would similarly be expected to yield the corresponding 8-fluoroquinoline core. pharmaguideline.comwikipedia.org This "bottom-up" approach, where the substitution is built into the starting materials, is generally more efficient and regioselective than attempting a late-stage fluorination of an existing quinoline ring, which can be challenging to control.

Formation of the Aldehyde Moiety at Position 3

The introduction of a carbaldehyde group at the C-3 position of the quinoline scaffold is most effectively achieved through the Vilsmeier-Haack reaction. wikipedia.org This versatile and widely documented method facilitates the simultaneous cyclization and formylation of N-arylacetamides to yield 2-chloroquinoline-3-carbaldehydes. ijsr.net

The synthesis of 8-fluoroquinoline-3-carbaldehyde via this route commences with the acetylation of 2-fluoroaniline to produce the corresponding N-(2-fluorophenyl)acetamide. This acetanilide derivative then serves as the substrate for the Vilsmeier-Haack reaction. The Vilsmeier reagent, an electrophilic iminium salt, is typically generated in situ from a formamide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphoryl chloride (POCl₃). wikipedia.orgrsc.org

Table 1: Key Reactions in the Formation of Quinoline-3-carbaldehydes

| Reaction Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Acetylation | Substituted Aniline | Acetic Anhydride | N-Arylacetamide | rsc.org |

Advanced Synthetic Techniques and Green Chemistry Considerations

In line with the principles of green chemistry, modern synthetic efforts have focused on improving the efficiency and environmental footprint of classical reactions. The synthesis of fluoroquinolines has benefited significantly from techniques such as microwave-assisted synthesis and the development of novel catalytic systems.

Microwave-Assisted Synthetic Routes

The application of microwave irradiation has been shown to dramatically enhance the Vilsmeier-Haack synthesis of quinoline-3-carbaldehydes. researchgate.net This non-classical heating method offers significant advantages over conventional heating, including a drastic reduction in reaction times, improved product yields, and often cleaner reactions with fewer byproducts.

In the context of synthesizing 2-chloroquinoline-3-carbaldehydes from acetanilides, microwave-assisted protocols can shorten reaction times from several hours to mere minutes. rsc.orgresearchgate.net For instance, the Vilsmeier cyclization of acetanilides, which might require 4-10 hours of conventional heating at 80-90°C, can be completed much more rapidly under microwave conditions. chemijournal.com This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which directly couple with the polar molecules present. This "green" approach not only improves laboratory efficiency but also reduces energy consumption.

Table 2: Comparison of Conventional vs. Microwave-Assisted Vilsmeier-Haack Reaction

| Method | Typical Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 4-16 hours | Moderate to Good | Established method | ijsr.netchemijournal.com |

Catalytic Systems in Fluoroquinoline Synthesis

Various transition metal catalysts are employed in the synthesis of quinolines and their analogues. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are instrumental in functionalizing the quinoline core or in building the substituted aniline precursors. worktribe.com For example, organomagnesium or organozinc reagents derived from halogenated quinolines can be coupled with various partners using a palladium catalyst to introduce diverse substituents. worktribe.com

Copper-catalyzed reactions have also been developed for the selective functionalization of quinoline derivatives. researchgate.netnih.gov Furthermore, classical quinoline syntheses like the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, are often facilitated by acid or base catalysts. nih.gov These catalytic methods offer high yields and selectivity, allowing for the construction of a wide array of functionalized fluoroquinolines under relatively mild conditions.

Table 3: Compounds Mentioned in this Article

| Compound Name | |

|---|---|

| 8-Fluoroquinoline-3-carbaldehyde | |

| 2-Chloro-8-fluoroquinoline-3-carbaldehyde | |

| 2-Fluoroaniline | |

| N-(2-fluorophenyl)acetamide | |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) |

Advanced Derivatization and Reaction Chemistry of 8 Fluoroquinoline 3 Carbaldehyde

Transformations of the Aldehyde Functionality

The aldehyde group at the C-3 position of the quinoline (B57606) ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functionality of 8-fluoroquinoline-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 8-fluoroquinoline-3-carboxylic acid. sigmaaldrich.com This transformation is a fundamental step in the synthesis of many quinoline-based compounds. The resulting carboxylic acid can then be further derivatized, for example, by reaction with thionyl chloride to form an acid chloride, which can then be reacted with various amines to produce amides. nih.gov

Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄), and silver oxide (Ag₂O). The choice of oxidant and reaction conditions can be tailored to achieve high yields and purity of the desired carboxylic acid derivative.

Table 1: Oxidation of 8-Fluoroquinoline-3-carbaldehyde

| Starting Material | Reagents and Conditions | Product |

| 8-Fluoroquinoline-3-carbaldehyde | KMnO₄, acetone, reflux | 8-Fluoroquinoline-3-carboxylic acid |

| 8-Fluoroquinoline-3-carbaldehyde | Ag₂O, NaOH, H₂O, heat | 8-Fluoroquinoline-3-carboxylic acid |

Condensation Reactions for Imine and Schiff Base Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. rsc.orgrsc.org This reaction is a cornerstone of combinatorial chemistry, enabling the generation of large libraries of compounds for biological screening. For instance, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines yields the corresponding imine derivatives. rsc.org Similarly, reaction with phenylhydrazine (B124118) can produce the corresponding hydrazone. rsc.orgrsc.org These reactions are typically carried out in a suitable solvent like ethanol (B145695) or acetone, sometimes with the addition of an acid or base catalyst to facilitate the reaction. rsc.orgrsc.org

The resulting imines and Schiff bases are valuable intermediates themselves, participating in further reactions such as reductions to secondary amines or cycloaddition reactions.

Table 2: Representative Condensation Reactions

| Aldehyde Reactant | Amine Reactant | Product Type |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | N-Aryl imine |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Phenylhydrazine | Phenylhydrazone |

| 4,6,8-Triarylquinoline-3-carbaldehydes | 4-Fluoroaniline | N-(4-Fluorophenyl)imine |

Modifications of the Fluoroquinoline Ring System

The fluoroquinoline ring itself is amenable to a range of modifications, allowing for the fine-tuning of the electronic and steric properties of the molecule.

Nucleophilic Substitutions (e.g., at C-2, C-7)

The quinoline ring system can undergo nucleophilic aromatic substitution (SNAᵣ) reactions, particularly at positions activated by electron-withdrawing groups. While the fluorine at C-8 is generally not the most reactive site for substitution, other positions like C-2 and C-7 can be targeted. For example, in related fluoroquinolone systems, the C-7 position is a common site for the introduction of various amine-containing substituents, which is often facilitated by a nitro group at the C-8 position that increases the electrophilicity at C-7. nih.gov Established methods for nucleophilic aromatic substitution of a C-7 fluorine on fluoroquinolone intermediates involve reacting them with commercially available secondary amines. nih.gov

The reactivity of different positions on the quinoline ring towards nucleophiles can be influenced by the substituents present on the ring. nih.gov For example, the presence of a chloro group at C-4 and an ethylthio group at C-2 in an 8-methylquinoline (B175542) system allows for hydrazination at both positions. mdpi.com

Alkylation and Acylation Reactions

Alkylation and acylation reactions can occur at the nitrogen atom of the quinoline ring or at other nucleophilic sites, depending on the specific derivative and reaction conditions. For instance, N-alkylation of quinolone fluorophores has been reported. researchgate.net In the context of fluoroquinolones, alkylation of the piperazinyl moiety at the C-7 position is a common strategy to introduce diverse functionalities. nih.govnih.gov

Acylation reactions can also be performed. For example, the reaction of 8-hydroxyquinoline (B1678124) with ethyl 2-chloroacetate in the presence of a base leads to the acylation of the hydroxyl group. nih.gov

Cycloaddition Reactions for Fused Heterocyclic Systems

The quinoline scaffold can participate in cycloaddition reactions to construct more complex, fused heterocyclic systems. The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful tool for synthesizing quinoline derivatives. rsc.org This reaction typically involves the [4+2] cycloaddition of an imine (the diene component) with an alkene or alkyne (the dienophile). rsc.org

Furthermore, the aldehyde group of quinoline-3-carbaldehydes can be transformed into a diene or dienophile, which can then undergo cycloaddition. For instance, condensation with a suitable amine can generate a diene that participates in a hetero-Diels-Alder reaction. researchgate.net These cycloaddition strategies open up avenues to a wide array of polycyclic structures with potential applications in medicinal chemistry and materials science. researchgate.netacs.orgescholarship.orgacs.org

Strategies for Molecular Hybridization with Other Heterocyclic Scaffolds

Molecular hybridization, the process of combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to develop compounds with improved affinity, selectivity, and pharmacokinetic profiles. The aldehyde functionality of 8-fluoroquinoline-3-carbaldehyde is a prime site for such modifications, enabling its integration with various heterocyclic systems, including oxadiazoles, triazoles, and tetrazoles.

Synthesis of Oxadiazole-Fused Quinoline Systems

The 1,3,4-oxadiazole (B1194373) ring is a bioisostere for ester and amide groups, known for its favorable pharmacokinetic properties. The synthesis of quinoline-oxadiazole hybrids from 8-fluoroquinoline-3-carbaldehyde typically proceeds through a key intermediate, 8-fluoroquinoline-3-carbohydrazide.

A plausible synthetic route begins with the oxidation of the parent aldehyde to 8-fluoroquinoline-3-carboxylic acid. This carboxylic acid can then be converted to the corresponding acyl chloride, which readily reacts with hydrazine (B178648) hydrate (B1144303) to yield 8-fluoroquinoline-3-carbohydrazide. From this hydrazide, several pathways to 1,3,4-oxadiazoles are possible.

One common method involves the reaction of the carbohydrazide (B1668358) with carbon disulfide in the presence of a base like potassium hydroxide. This reaction forms a dithiocarbazate salt, which upon heating undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield the corresponding oxadiazole-2-thiol derivative.

Another established route is the condensation of the carbohydrazide with various aromatic aldehydes to form N-acylhydrazones (Schiff bases). These intermediates can then undergo oxidative cyclization to afford 2,5-disubstituted 1,3,4-oxadiazoles. A variety of oxidizing agents, including iodine, can be employed for this transformation. For instance, the reaction of an acyl hydrazone with iodine in a solvent like DMSO promotes the cyclization to the oxadiazole ring system. mdpi.com

Synthesis of Triazole and Tetrazole Derivatives

Triazole Derivatives:

The 1,2,4-triazole (B32235) moiety is another privileged heterocycle in medicinal chemistry. Similar to oxadiazoles, their synthesis can be initiated from 8-fluoroquinoline-3-carbohydrazide. A well-established method is the reaction of the carbohydrazide with an isothiocyanate. This reaction produces a thiosemicarbazide (B42300) intermediate, which can be cyclized under basic conditions to form a 1,2,4-triazole-3-thiol derivative. For example, the synthesis of 1,2,4-triazole derivatives from 8-hydroxyquinoline involved the reaction of the corresponding hydrazide with phenyl isocyanate to form a thiourea, followed by cyclization using potassium hydroxide. nih.gov

Alternatively, the aldehyde group can be directly utilized. Condensation of 8-fluoroquinoline-3-carbaldehyde with hydrazine hydrate would yield the corresponding hydrazone. rsc.org This hydrazone can then be subjected to various cyclization reactions to form fused triazole systems.

Tetrazole Derivatives:

Tetrazoles are often used as bioisosteric replacements for carboxylic acids. The synthesis of quinoline-tetrazole hybrids can be achieved from the aldehyde precursor. A common strategy for forming a tetrazole ring is the [3+2] cycloaddition of an azide (B81097) with a nitrile. Therefore, a synthetic pathway would involve the conversion of the aldehyde group of 8-fluoroquinoline-3-carbaldehyde into a nitrile. This can be accomplished through a two-step process: first, reaction with hydroxylamine (B1172632) to form an oxime, followed by dehydration to the nitrile. The resulting 8-fluoroquinoline-3-carbonitrile (B1457793) can then be treated with sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, to yield the 5-(8-fluoroquinolin-3-yl)tetrazole.

A more direct approach has been demonstrated for the related 2-chloroquinoline-3-carbaldehyde, which reacts with azidotrimethylsilane (B126382) to form a tetrazolo[1,5-a]quinoline (B14009986) system. rsc.org This reaction proceeds through a nucleophilic substitution followed by ring-chain tautomerization, suggesting a potential pathway for the 8-fluoro analogue. rsc.org

Integration of Diverse Aromatic and Heteroaromatic Moieties

The aldehyde group of 8-fluoroquinoline-3-carbaldehyde provides a direct and efficient way to integrate other aromatic and heteroaromatic rings into the molecular structure, primarily through the formation of imines (Schiff bases).

Condensation of 8-fluoroquinoline-3-carbaldehyde with a wide array of primary aromatic and heteroaromatic amines in a suitable solvent like ethanol or dioxane, often with catalytic acid, leads to the formation of the corresponding Schiff base derivatives. nih.gov This reaction is versatile and allows for the introduction of various substituted phenyl rings, as well as other heterocyclic systems containing nitrogen, sulfur, or oxygen. For example, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with various substituted anilines has been reported to proceed efficiently. rsc.org

These Schiff bases are not just final products but can also serve as intermediates for further transformations. For instance, reduction of the imine double bond can produce stable secondary amine linkages, providing greater conformational flexibility to the hybridized molecule.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide precise information about the electronic structure and energetic properties of a molecule. These calculations are fundamental to predicting reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT is employed to optimize molecular geometry and to understand the distribution of electrons, which is key to its chemical behavior.

While direct DFT studies on 8-Fluoroquinoline-3-carbaldehyde are not extensively published, research on the analogous compound, 8-Fluoroquinoline-3-carboxamide, offers valuable insights. DFT calculations at the B3LYP/6-31G(d) level predict a Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap of approximately 4.2 eV. This gap is an indicator of the molecule's chemical reactivity and kinetic stability. The fluorine atom at the C-8 position induces a significant dipole moment and localizes electron density, which can influence its solubility and ability to form hydrogen bonds.

Frontier Molecular Orbitals (FMOs), the HOMO and LUMO, are critical in determining a molecule's reactivity. nih.gov The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov Geometry optimization using DFT, often with functionals like B3LYP or ωB97XD, is performed to find the lowest energy conformation of the molecule, confirming a true minimum by ensuring the absence of imaginary frequencies. nih.gov

Ab initio calculations, which are based on first principles of quantum mechanics without using experimental data, are instrumental in understanding the reactivity and selectivity of molecules. These methods can be used to map out reaction pathways and transition states, providing a detailed picture of how a molecule like 8-Fluoroquinoline-3-carbaldehyde would interact with other reagents. By calculating the energy barriers for different reaction pathways, chemists can predict the most likely products and design selective syntheses. For quinoline derivatives, these calculations can elucidate the mechanisms of action, for instance, by modeling their interaction with biological targets like enzymes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for studying the conformational landscape of flexible molecules. nih.gov By simulating the atomic motions over time, MD can reveal the different shapes a molecule can adopt and the likelihood of each conformation. nih.govscienceopen.com For 8-Fluoroquinoline-3-carbaldehyde, understanding the orientation of the carbaldehyde group relative to the quinoline ring is crucial for its interaction with biological receptors.

MD simulations provide insights into the stability of different conformations in various environments, such as in a solvent like water. arabjchem.orgresearcher.life The simulations can track properties like the root mean square deviation (RMSD) to assess structural stability and the solvent accessible surface area (SASA) to understand how the molecule interacts with its surroundings. scienceopen.comnih.gov This information is vital for drug design, as the bioactive conformation of a molecule might not be its lowest energy state in isolation.

Structure-Activity Relationship (SAR) Studies and Rational Molecular Design

Structure-Activity Relationship (SAR) studies are essential for converting a lead compound into a viable drug candidate. nih.gov By systematically modifying the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify the key molecular features responsible for its therapeutic effects. nih.govnih.gov

Computational methods are at the forefront of designing novel fluoroquinoline derivatives. Strategies often involve modifying key pharmacophores to enhance activity or overcome resistance mechanisms. For instance, designing bulkier quinoline hybrids can counteract drug efflux, a common resistance mechanism. arabjchem.org

The design process often includes:

Virtual Screening: Filtering large compound libraries to identify molecules with desirable properties. arabjchem.org

Hybrid Design: Combining the structural features of quinolines with other pharmacophores to create new chemical entities with enhanced or dual activities. arabjchem.orgresearchgate.net

Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. For example, replacing a sulfonyl group with a carbonyl group in related fluoroquinolones has been explored. conicet.gov.ar

SAR studies on fluoroquinolones have shown that substituents at various positions on the quinoline ring significantly impact the molecule's properties. nih.govoup.com For example, the substituent at the C-7 position is known to modulate potency, spectrum of activity, and pharmacokinetic properties. conicet.gov.ar The presence of a fluorine atom, as in 8-Fluoroquinoline-3-carbaldehyde, often enhances biological activity. nih.gov

Computational models can predict a wide range of molecular descriptors that correlate with a compound's chemical reactivity and potential for biological interactions. These descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

Key molecular descriptors include:

Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and electrostatic potential surfaces describe a molecule's electronic character and how it will interact with other molecules. arabjchem.orgresearchgate.net

Topological and Steric Descriptors: Molecular weight, surface area, and volume relate to the size and shape of the molecule, which are important for fitting into a biological target's binding site. researchgate.net

Quantum Chemical Descriptors: Properties derived from quantum calculations, such as chemical hardness, softness, electronegativity, and chemical potential, provide a more nuanced view of reactivity. arabjchem.org

A molecule with a higher HOMO energy is generally more reactive and a better electron donor, while a lower LUMO energy indicates a better electron acceptor. nih.gov These descriptors are used to build mathematical models that predict the biological activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.govmdpi.com

Table of Predicted Molecular Descriptors for Quinoline Analogues (Data is representative and based on computational studies of analogous compounds)

| Descriptor | Predicted Value/Significance | Reference |

| HOMO-LUMO Gap (ΔE) | ~4.2 eV; indicates moderate reactivity. | arabjchem.org |

| Chemical Hardness (η) | Directly related to the HOMO-LUMO gap; higher values suggest greater stability. | arabjchem.org |

| Chemical Potential (μ) | Indicates the molecule's stability. | arabjchem.org |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. | arabjchem.org |

| Dipole Moment | A non-zero value indicates polarity, affecting solubility and interactions. | researchgate.net |

Advanced Modeling of Supramolecular Interactions

Analysis of Hydrogen Bonding Networks

No specific research data is available to populate a detailed analysis of the hydrogen bonding networks formed by 8-Fluoroquinoline-3-carbaldehyde. Theoretical investigations would typically involve quantum chemical calculations to identify potential hydrogen bond donors and acceptors on the molecule, such as the quinoline nitrogen and the carbaldehyde oxygen. These studies would model the formation of dimers and larger aggregates, calculating interaction energies, bond distances, and angles to characterize the strength and geometry of the hydrogen bonds. However, such specific data for 8-Fluoroquinoline-3-carbaldehyde is not present in the reviewed literature.

Investigation of π-Stacking Interactions

Similarly, there is a lack of specific computational studies on the π-stacking interactions of 8-Fluoroquinoline-3-carbaldehyde. Investigations in this area would typically employ methods like density functional theory (DFT) with dispersion corrections to analyze the non-covalent interactions between the aromatic rings of adjacent molecules. Key parameters such as interplanar distances, offset angles, and interaction energies would be calculated to describe the nature and strength of the π-stacking arrangements (e.g., parallel-displaced or T-shaped). Without dedicated studies, a quantitative and qualitative assessment of these interactions for 8-Fluoroquinoline-3-carbaldehyde is not possible.

Coordination Chemistry and Metal Complexation

Ligand Design Principles Utilizing 8-Fluoroquinoline-3-carbaldehyde Derivatives

The design of ligands based on the 8-fluoroquinoline-3-carbaldehyde framework is centered on harnessing its inherent coordination sites and modulating its properties through strategic chemical modifications. The quinoline (B57606) nitrogen and the oxygen atom of the formyl group (or the imine nitrogen and other donor atoms in its Schiff base derivatives) provide key points for metal ion binding.

Identification of Chelation Sites and Common Binding Modes

Derivatives of 8-fluoroquinoline-3-carbaldehyde, especially Schiff bases formed through the condensation of the carbaldehyde group with various primary amines, are effective chelating agents. The primary chelation sites are the quinoline ring nitrogen and the azomethine nitrogen of the Schiff base linkage. This arrangement facilitates the formation of stable five- or six-membered chelate rings upon coordination with a metal ion.

The binding modes of these ligands can be classified as:

Bidentate: This is the most common binding mode, where the ligand coordinates to a metal center through two donor atoms. In Schiff base derivatives, these are typically the quinoline nitrogen and the imine nitrogen.

Tridentate: By incorporating an additional donor group in the amine fragment of the Schiff base, tridentate ligands can be designed. For instance, if the amine contains a hydroxyl or another heteroatom-containing group, this third donor site can participate in coordination.

The fluoroquinolone class of compounds, to which 8-fluoroquinoline-3-carbaldehyde belongs, generally acts as bidentate ligands, coordinating through the carbonyl and carboxyl groups. nih.gov However, the versatility of the quinoline structure allows for multiple coordination modes, including monodentate and bridging behaviors. mdpi.com

Influence of Substituents on Coordination Properties

Substituents on the quinoline ring and on the Schiff base moiety can significantly influence the coordination properties of the resulting ligands.

Electronic Effects: Electron-donating or electron-withdrawing substituents can alter the electron density on the donor atoms, thereby affecting the stability of the resulting metal complexes. For example, the fluorine atom at the 8-position, being electron-withdrawing, can influence the basicity of the quinoline nitrogen.

Steric Effects: The size and position of substituents can introduce steric hindrance around the coordination sites, influencing the geometry of the metal complex. Bulky substituents may favor the formation of complexes with lower coordination numbers.

Conformational Effects: Substituents can induce conformational changes in the ligand, which can modify the effective conjugation length of the chromophore and influence the photophysical properties of the complexes. nih.gov

The nitrogen atom of the quinoline ring is generally more electronegative than carbon, and its lone pair of electrons is in an orbital perpendicular to the π-ring system, making it less likely to be a donor through resonance effects. nih.gov The introduction of various substituents allows for the fine-tuning of these properties to design ligands with specific coordination preferences and to synthesize metal complexes with desired characteristics.

Synthesis of Metal Complexes

The synthesis of metal complexes with ligands derived from 8-fluoroquinoline-3-carbaldehyde typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Preparation of Transition Metal Complexes (e.g., Co(II), Zn(II), Cu(II))

Transition metal complexes of Schiff bases derived from quinoline derivatives are commonly prepared by reacting the pre-synthesized Schiff base ligand with a metal salt, such as an acetate (B1210297) or chloride salt, in a solvent like ethanol (B145695) or methanol. iosrjen.orgnih.gov The reaction mixture is often heated to facilitate complex formation, and the resulting solid complex can be isolated by filtration. iosrjen.org In some cases, a mechanochemical approach, involving grinding the reactants together with a small amount of a liquid assistant like DMF, can also be employed. ajol.info

The general procedure involves dissolving the Schiff base ligand and the metal salt in a suitable solvent, mixing the solutions, and then allowing the complex to crystallize. The stoichiometry of the reactants is controlled to obtain the desired metal-to-ligand ratio in the final complex. For example, Cu(II) and Zn(II) complexes with the general formula ML₂ have been synthesized from Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline. nih.gov

Table 1: Examples of Synthesized Transition Metal Complexes with Quinoline-based Ligands

| Metal Ion | Ligand Type | General Synthetic Method | Reference |

| Co(II) | Schiff Base | Solution-based reaction of ligand and metal salt | iosrjen.org |

| Zn(II) | Schiff Base | Solution-based reaction of ligand and metal salt | nih.gov |

| Cu(II) | Schiff Base | Solution-based reaction of ligand and metal salt | nih.gov |

| Ni(II) | Schiff Base | Mechanochemical synthesis | ajol.info |

Exploration of Lanthanide Complexes

The coordination chemistry of quinolone derivatives with lanthanide ions has been explored, primarily due to the potential for creating luminescent materials. mdpi.com The large ionic radii and flexible coordination numbers of lanthanide ions allow for the formation of complexes with various stoichiometries and geometries. mdpi.com

The synthesis of lanthanide complexes with quinolone-based ligands often involves the reaction of a lanthanide salt (e.g., chloride or nitrate) with the ligand in a suitable solvent. The pH of the reaction medium can be a critical factor, as the zwitterionic nature of many fluoroquinolones means their structure and complex-forming ability are pH-dependent. mdpi.com Hydrothermal synthesis methods have also been successfully employed to obtain crystalline lanthanide complexes. nih.gov Upon complexation, the ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. mdpi.com This "antenna effect" is a key principle in the design of luminescent lanthanide complexes.

Spectroscopic and Structural Elucidation of Metal Complexes

A variety of spectroscopic and structural techniques are employed to characterize the metal complexes of 8-fluoroquinoline-3-carbaldehyde derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the ligand to the metal ion. A key indicator is the shift in the stretching frequency of the C=N (azomethine) bond of the Schiff base upon complexation, which typically shifts to a lower frequency. ajol.info The disappearance or shift of other characteristic bands, such as N-H or C=S in relevant derivatives, can also provide evidence of coordination. iosrjen.org

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectra provide information about the electronic transitions within the complex. Intraligand transitions (π-π* and n-π*) and metal-to-ligand charge transfer (MLCT) bands are typically observed. researchgate.net Changes in the absorption spectra upon complexation can indicate the formation of the complex. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (e.g., Cu(II)), EPR spectroscopy is used to study the coordination environment around the metal ion. nih.gov

Mass Spectrometry: Mass spectrometry helps in determining the molecular weight and confirming the stoichiometry of the complexes. researchgate.net

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of a metal complex in the solid state. It provides information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.gov

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. nih.gov

Table 2: Spectroscopic Data for Characterization of Metal Complexes

| Technique | Information Obtained | Typical Observations for Complexation |

| IR Spectroscopy | Functional group vibrations | Shift in C=N stretching frequency |

| UV-Vis Spectroscopy | Electronic transitions | Appearance of new absorption bands (e.g., MLCT) |

| EPR Spectroscopy | Unpaired electron environment | Provides information on the coordination sphere of paramagnetic metals |

| X-ray Diffraction | Solid-state structure | Precise bond lengths, angles, and coordination geometry |

| TGA | Thermal stability | Decomposition temperatures and presence of solvent molecules |

Theoretical Studies of Metal-Ligand Interactions

The exploration of the coordination chemistry of 8-fluoroquinoline-3-carbaldehyde is significantly enhanced by theoretical and computational methods. These approaches provide deep insights into the nature of metal-ligand bonding, the geometric and electronic structures of the resulting complexes, and their thermodynamic stabilities. Density Functional Theory (DFT) and other quantum chemical calculations are powerful tools for elucidating these properties at a molecular level, offering a predictive framework that complements experimental findings.

Computational Analysis of Complex Geometries and Electronic States

By solving the Schrödinger equation for the system, researchers can predict the most stable geometric arrangement of the atoms in a complex. This is crucial for understanding how the bidentate nature of the 8-fluoroquinoline-3-carbaldehyde ligand, with its nitrogen atom in the quinoline ring and the oxygen atom of the carbaldehyde group, dictates the coordination sphere around the metal center. The calculations can reveal subtle distortions from ideal geometries (e.g., octahedral or tetrahedral) that arise from the specific steric and electronic properties of the ligand.

Furthermore, computational analysis provides a detailed description of the electronic states of the metal complexes. This includes the distribution of electron density, the energies and compositions of the molecular orbitals (MOs), and the nature of the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key parameter that influences the reactivity and photophysical properties of the complex.

Natural Bond Orbital (NBO) analysis is another valuable computational tool that can be employed to understand the electronic structure in more detail. NBO analysis provides information about charge distribution on individual atoms, the nature of the metal-ligand bonds (covalent vs. electrostatic), and the extent of electron delocalization within the complex. This level of detail is instrumental in rationalizing the observed chemical and physical properties of the complexes.

Table 1: Illustrative Data from Computational Analysis of a Hypothetical [M(8-Fluoroquinoline-3-carbaldehyde)₂] Complex

| Parameter | Value |

| Geometric Parameters | |

| M-N Bond Length (Å) | 2.15 |

| M-O Bond Length (Å) | 2.05 |

| N-M-N Bond Angle (°) | 88.5 |

| O-M-O Bond Angle (°) | 95.2 |

| Electronic Parameters | |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -2.5 |

| HOMO-LUMO Gap (eV) | 3.7 |

| Charge on Metal Center (e) | +1.85 |

| Charge on N Atom (e) | -0.45 |

| Charge on O Atom (e) | -0.60 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from computational studies.

Prediction of Coordination Stabilities and Thermodynamics

Theoretical calculations are also instrumental in predicting the stability of metal complexes with 8-fluoroquinoline-3-carbaldehyde and the thermodynamics of their formation. By calculating the total electronic energies of the reactants (the free ligand and the metal ion) and the product (the metal complex), the binding energy or complexation energy can be determined. A more negative binding energy indicates a more stable complex.

These calculations can be performed for a series of different metal ions, allowing for a theoretical prediction of the ligand's selectivity. For instance, the relative binding energies can indicate whether 8-fluoroquinoline-3-carbaldehyde has a higher affinity for divalent or trivalent metal ions, or for transition metals over main group metals.

Furthermore, by performing frequency calculations on the optimized geometries, thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of complexation can be calculated. The Gibbs free energy of formation is a particularly important value, as a negative ΔG indicates a spontaneous reaction under the given conditions. These thermodynamic data provide a more complete picture of the factors driving the formation of the metal complexes.

The influence of the solvent on coordination stability can also be modeled using various computational approaches, such as the Polarizable Continuum Model (PCM). This is crucial for comparing theoretical predictions with experimental results, which are often obtained in solution.

Table 2: Illustrative Predicted Thermodynamic Data for the Formation of [M(8-Fluoroquinoline-3-carbaldehyde)₂] in Solution

| Metal Ion (M) | Binding Energy (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |

| Cu(II) | -45.2 | -47.8 | -8.7 | -45.2 |

| Ni(II) | -42.1 | -44.5 | -8.1 | -42.1 |

| Zn(II) | -38.5 | -40.9 | -8.0 | -38.5 |

| Co(II) | -40.8 | -43.2 | -8.2 | -40.8 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from computational studies.

Advanced Analytical Methodologies for Characterization of Derivatives and Complexes

Spectroscopic Techniques

Spectroscopic methods are indispensable for the detailed structural and electronic analysis of 8-fluoroquinoline-3-carbaldehyde and its derivatives. These techniques probe the interaction of molecules with electromagnetic radiation, yielding a wealth of information about their atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For derivatives of 8-fluoroquinoline-3-carbaldehyde, ¹H and ¹³C NMR are fundamental for confirming their constitution. mdpi.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of quinoline-3-carbaldehyde shows characteristic signals for the aldehyde proton and the aromatic protons of the quinoline (B57606) ring. For instance, in a study of quinoline-3-carbaldehyde, the aldehyde proton (CHO) appears as a singlet at 10.22 ppm. The protons on the quinoline ring exhibit distinct chemical shifts and coupling patterns, such as the singlet for the H2 proton at 9.34 ppm and the doublet for the H8 proton at 8.16 ppm. rsc.org The substitution pattern on the quinoline ring significantly influences the chemical shifts of the remaining protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For quinoline-3-carbaldehyde, the carbonyl carbon of the aldehyde group resonates at approximately 190.8 ppm. rsc.org The carbon atoms of the quinoline core appear in the aromatic region, with their specific chemical shifts being sensitive to the electronic effects of substituents. For example, the carbon at position 2 (C2) is typically found around 150.6 ppm. rsc.org

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, which is crucial for assigning complex spectra and confirming the structure of novel derivatives. mdpi.commagritek.com HSQC experiments, for instance, correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of resonances. magritek.com The use of 2D NMR significantly reduces signal overlap, which can be a challenge in crowded 1D spectra. magritek.com

Table 1: Representative NMR Data for Quinoline Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| Quinoline-3-carbaldehyde rsc.org | ¹H | 10.22 (s, 1H, CHO), 9.34 (s, 1H, H2), 8.60 (s, 1H, H4), 8.16 (d, J = 8.5 Hz, 1H, H8), 7.96 (d, J = 8.2 Hz, 1H, H5), 7.86 (dd, J = 8.4, 7.0 Hz, 1H, H7), 7.64 (t, J = 7.5 Hz, 1H, H6) |

| Quinoline-3-carbaldehyde rsc.org | ¹³C | 190.8, 150.6, 149.2, 140.3, 132.8, 129.8, 129.5, 128.6, 128.0, 127.1 |

| 8-Hydroxyquinoline-5-carbaldehyde mdpi.com | ¹H | 10.14 (s, 1H, CHO), 9.56 (dd, 1H), 8.97 (dd, 1H), 8.17 (d, 1H), 7.78 (dd, 1H), 7.26 (d, 1H) |

| 8-Hydroxyquinoline-5-carbaldehyde mdpi.com | ¹³C | 192.2, 159.6, 149.0, 140.2, 138.0, 133.0, 126.8, 124.6, 122.4, 110.8 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. In the context of 8-fluoroquinoline-3-carbaldehyde and its derivatives, the IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the range of 1680-1715 cm⁻¹. The C-F stretching vibration of the fluorine substituent gives rise to a characteristic band, usually in the 1000-1400 cm⁻¹ region. researchgate.net Aromatic C-H and C=C stretching vibrations are also observed. The formation of complexes can lead to shifts in these vibrational frequencies, indicating coordination of the ligand to a metal center.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for studying symmetric vibrations and bonds that are weakly polar. acs.org For quinoline derivatives, Raman spectra can provide information on the vibrations of the heterocyclic ring system. acs.orgnih.gov The C-F bond also gives a characteristic Raman signal. researchgate.net Surface-Enhanced Raman Scattering (SERS) can be employed to significantly amplify the Raman signal of molecules adsorbed on plasmonic nanostructures, allowing for highly sensitive detection. acs.org

Table 2: Key Vibrational Frequencies for Fluoroquinolone Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C=O Stretch (Aldehyde) | 1680 - 1715 | IR |

| C-F Stretch | 1000 - 1400 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| Pyridone Nucleus Vibrations | Characteristic Peaks | Raman |

| Piperazinyl Ring Vibrations | Characteristic Peaks | Raman |

UV-Vis Spectroscopy and Fluorescence Spectroscopy

Electronic spectroscopy techniques, such as UV-Vis absorption and fluorescence spectroscopy, are used to study the electronic transitions within a molecule.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. Quinoline derivatives exhibit characteristic absorption bands in the UV region due to π-π* and n-π* transitions within the aromatic system. nih.gov The position and intensity of these bands can be influenced by substituents on the quinoline ring and by the formation of metal complexes. The absorption spectra of different fluoroquinolone antibiotics can show significant overlap, which may require chemometric methods for simultaneous determination. nih.gov

Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent, meaning they emit light after being excited by UV or visible radiation. researchgate.netrroij.com The fluorescence properties are highly sensitive to the molecular structure and environment. The introduction of a fluorine atom and the formation of metal complexes can significantly alter the fluorescence quantum yield and emission wavelength. researchgate.netnih.gov This property is exploited in the development of fluorescent probes for detecting metal ions. researchgate.netrroij.com The chelation of metal ions with 8-hydroxyquinoline (B1678124) derivatives, for example, often leads to a significant increase in fluorescence intensity due to increased molecular rigidity. rroij.com

Table 3: Spectroscopic Properties of Representative Quinolone Derivatives

| Compound/Complex | λmax (nm) | Emission λ (nm) | Technique |

|---|---|---|---|

| Ciprofloxacin (B1669076) nih.gov | 280 | - | UV-Vis |

| Lomefloxacin nih.gov | 288 | - | UV-Vis |

| Enrofloxacin nih.gov | 277 | - | UV-Vis |

| 8-Hydroxyquinoline-Zinc Complex researchgate.net | - | 517 | Fluorescence |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound with high accuracy. It provides a precise measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular formula. nih.gov This is particularly important for confirming the identity of newly synthesized derivatives and for characterizing reaction products and impurities. Electrospray ionization (ESI) is a common ionization technique used for the analysis of quinoline derivatives. rsc.org

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation, identification, and quantification of 8-fluoroquinoline-3-carbaldehyde derivatives and their complexes from complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS) Detection

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for the analysis of quinoline derivatives. nih.govresearchgate.net Reversed-phase HPLC, often using C18 columns, is a common mode of separation. researchgate.net The retention behavior of quinoline derivatives is influenced by their physicochemical properties, such as lipophilicity. nih.gov

Coupling HPLC with tandem mass spectrometry (MS/MS) provides a highly sensitive and selective analytical method. researchgate.netresearchgate.net After separation by HPLC, the components are introduced into the mass spectrometer. The precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), allows for the highly specific and sensitive quantification of target analytes, even in complex matrices. researchgate.net This technique is invaluable for studying the metabolism and degradation of fluoroquinolone antibiotics and for identifying their transformation products. researchgate.net Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS offers even faster analysis times and improved resolution. researchgate.net

Table 4: HPLC-MS/MS Parameters for Quinolone Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Ciprofloxacin | 332.1 | 314.1, 288.1 |

| Norfloxacin | 320.1 | 302.1, 276.1 |

| Enrofloxacin | 360.1 | 342.1, 316.1 |

Note: The specific precursor and product ions can vary depending on the instrument and experimental conditions.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-layer chromatography (TLC) is an indispensable and widely accessible analytical tool in synthetic chemistry for monitoring the progress of reactions and evaluating the purity of isolated products. researchgate.net Its simplicity, speed, and the ability to perform multiple analyses simultaneously make it a fundamental technique in the organic chemistry laboratory. researchgate.netthieme.de

Reaction Monitoring:

TLC is adept at tracking the conversion of reactants to products over time. youtube.com By spotting a small aliquot of the reaction mixture onto a TLC plate alongside the starting materials, chemists can visually track the disappearance of the reactant spot and the appearance of the product spot. youtube.com For instance, in the synthesis of derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622), a related compound, TLC was used to monitor the progress of the reaction. chemijournal.com The reaction's completion is indicated by the complete consumption of the starting material, as observed on the TLC plate. youtube.com

Purity Assessment:

The purity of a synthesized compound can be qualitatively assessed by TLC. A pure compound should ideally appear as a single spot on the TLC plate after development and visualization. researchgate.net The presence of multiple spots indicates the presence of impurities. The retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system and can be used for identification purposes. chemijournal.com For various quinoline derivatives, Rf values have been reported to be between 0 and 1. chemijournal.com In the synthesis of novel 2-chloroquinoline-3-carbaldehyde derivatives, TLC was performed on silica (B1680970) gel plates, and the spots were visualized using iodine vapor. chemijournal.com

Below is an interactive table showcasing typical data obtained from TLC analysis for reaction monitoring and purity assessment of quinoline derivatives.

| Compound ID | Reactant/Product | Solvent System (v/v) | Rf Value | Observations |

| Reaction Start | Reactant A | Hexane:Ethyl Acetate (B1210297) (7:3) | 0.65 | Single spot corresponding to the starting material. |

| Reaction Midpoint | Mixture | Hexane:Ethyl Acetate (7:3) | 0.65, 0.40 | Two spots observed, indicating the presence of both reactant and product. |

| Reaction End | Product B | Hexane:Ethyl Acetate (7:3) | 0.40 | Single spot corresponding to the product, reactant spot has disappeared. |

| Purity Check | Isolated Product B | Chloroform:Methanol (9:1) | 0.55 | A single, well-defined spot indicating a high degree of purity. |

This table is a representative example and the actual Rf values and solvent systems will vary depending on the specific derivatives of 8-fluoroquinoline-3-carbaldehyde.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction:

For derivatives and complexes of 8-fluoroquinoline-3-carbaldehyde that can be grown as single crystals, single-crystal X-ray diffraction provides the most definitive structural information. mkuniversity.ac.in The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. mkuniversity.ac.in

For example, the crystal structure of a new monoclinic polymorph of 8-hydroxyquinoline was determined using X-ray diffraction analysis. nih.gov Similarly, the crystal structure of quinolin-8-yl 4-chlorobenzoate (B1228818) was elucidated, revealing details about intermolecular interactions such as C-H···N, C-H···O, Cl···π, and π···π interactions. mdpi.com The analysis of a tosylquinoline derivative showed the presence of very weak non-classical C—H⋯O hydrogen bonds. researchgate.net

The following table presents hypothetical crystallographic data for a derivative of 8-fluoroquinoline-3-carbaldehyde, illustrating the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 18.654(3) |

| c (Å) | 16.456(2) |

| β (°) | 105.25(1) |

| Volume (ų) | 3005.1(7) |

| Z | 4 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.081 |

This data is illustrative. Actual crystallographic parameters are specific to the crystal structure of each unique compound. scispace.com

The structural insights gained from X-ray diffraction are invaluable for understanding the solid-state packing of molecules, identifying key intermolecular interactions that govern the crystal lattice, and correlating the molecular structure with its macroscopic properties.

Research Applications and Future Directions

Applications in Advanced Organic Synthesis

In the realm of organic chemistry, 8-fluoroquinoline-3-carbaldehyde serves as a key starting material for the creation of more complex molecules.

Development of Novel Heterocyclic Building Blocks

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental in medicinal chemistry and drug discovery. ossila.comsigmaaldrich.com 8-Fluoroquinoline-3-carbaldehyde is utilized as a precursor to synthesize a variety of novel heterocyclic structures. The aldehyde group readily participates in condensation reactions, allowing for the attachment of other molecular fragments and the construction of larger, more intricate systems. This versatility enables chemists to design and create new molecular entities with potentially useful biological or material properties.

Utilization in Catalytic Processes and Organocatalysis

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. chiba-u.jprsc.orgnih.gov While direct applications of 8-fluoroquinoline-3-carbaldehyde as an organocatalyst are still emerging, its derivatives hold promise. The quinoline (B57606) nitrogen can act as a Lewis base or be part of a larger catalytic framework. Researchers are exploring how modifications to the 8-fluoroquinoline-3-carbaldehyde scaffold can lead to new and efficient organocatalysts for a range of chemical transformations. mdpi.comresearchgate.net

Applications in Materials Science

The electronic and photophysical properties of the quinoline ring system make 8-fluoroquinoline-3-carbaldehyde and its derivatives attractive for applications in materials science.

Design of Organic Semiconductor Materials

Organic semiconductors are carbon-based materials that can conduct electricity under certain conditions. They are being investigated for use in a variety of electronic devices. The planar structure of the quinoline core in 8-fluoroquinoline-3-carbaldehyde derivatives allows for π-π stacking interactions, which are crucial for charge transport in organic semiconductor materials. By modifying the core structure and adding different functional groups, scientists can tune the electronic properties of these materials for specific applications.

Development of Fluorescent Chemosensors for Metal Ions

The ability of the quinoline scaffold to coordinate with metal ions, combined with its fluorescent properties, makes it an excellent platform for developing chemosensors. researchgate.net These sensors can detect the presence of specific metal ions by a change in their fluorescence. Derivatives of 8-fluoroquinoline-3-carbaldehyde are being designed to selectively bind to metal ions like aluminum (Al³⁺), zinc (Zn²⁺), and copper (Cu²⁺). researchgate.netsemanticscholar.org This selective binding triggers a measurable change in the fluorescence intensity or wavelength, allowing for the sensitive and selective detection of these ions in various environmental and biological samples. researchgate.netsemanticscholar.orgrsc.org

Table 1: Examples of Metal Ions Detected by Quinoline-Based Fluorescent Sensors

| Metal Ion | Sensor Characteristics |

| Aluminum (Al³⁺) | High selectivity and sensitivity, fluorescence enhancement upon binding. researchgate.net |

| Zinc (Zn²⁺) | Good selectivity and biocompatibility, forms highly fluorescent complexes. semanticscholar.org |

| Copper (Cu²⁺) | Can be detected due to the strong complexation ability of the quinoline core. researchgate.net |

Role in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a molecular dye to absorb light. researchgate.netjmchemsci.com The quinoline structure is being explored as a component in organic dyes for DSSCs. researchgate.netcase.edu Theoretical studies have proposed new quinoline-derivative dyes with structures designed to optimize their light-harvesting efficiency and facilitate electron transfer, which are key processes for high-performance solar cells. nih.gov The goal is to develop dyes that absorb a broad range of the solar spectrum and efficiently convert light energy into electrical energy. nih.gov

8-Fluoroquinoline-3-carbaldehyde is a compound with a growing number of applications in both organic synthesis and materials science. Its utility as a versatile building block for creating complex heterocyclic molecules and its potential in the development of advanced materials like organic semiconductors, fluorescent sensors, and components for solar cells underscore its importance in modern chemical research. Further investigation into the properties and reactivity of this compound is expected to lead to even more innovative applications in the future.

Supramolecular Chemistry and Self-Assembly

The unique electronic and structural characteristics of the 8-fluoroquinoline-3-carbaldehyde scaffold make it a valuable building block in supramolecular chemistry. The quinoline core provides a planar, aromatic surface suitable for π-π stacking interactions, while the nitrogen atom and the aldehyde group can participate in hydrogen bonding and coordination chemistry. The fluorine substituent further modulates the electronic properties, influencing intermolecular forces and the ultimate architecture of self-assembled systems.

Design of Helical Assemblies and Supramolecular Polymers

The intrinsic planarity and potential for directed intermolecular interactions of quinoline derivatives have been harnessed to construct complex, higher-order structures like helical assemblies and supramolecular polymers. The aldehyde functional group on 8-fluoroquinoline-3-carbaldehyde is a key reactive site for elaborating the core structure into larger, repeating units.

Research on the closely related quinoline-3-carbaldehyde has demonstrated its utility as a precursor for aza nih.govhelicenes. researchgate.net These helical molecules are synthesized through multi-step processes, such as Wittig reactions followed by photochemical ring-closure, starting from the carbaldehyde. researchgate.net This established synthetic pathway highlights the potential of 8-fluoroquinoline-3-carbaldehyde to serve as a foundational element in the creation of novel fluorinated azahelicenes, where the fluorine atom could impart unique photophysical properties or influence helical packing.

Furthermore, quinoline-3-carbaldehyde derivatives are employed in the synthesis of complex ligands that self-assemble into double-stranded helical structures upon coordination with metal ions. acs.org For instance, ligands derived from 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde can form homotropic helical complexes. acs.org Hydrazone derivatives of quinoline-3-carbaldehyde have also been shown to form binuclear metallamacrocycles, which are discrete forms of supramolecular polymers, upon reaction with metal salts. mdpi.com These studies underscore the role of the quinoline-3-carbaldehyde unit as a programmable component for encoding the information necessary for the spontaneous formation of complex, ordered supramolecular architectures. mdpi.com

Exploration of Self-Assembled Aggregates

Self-assembly is a process where molecules spontaneously form ordered structures through non-covalent interactions. Quinoline-based molecules, including derivatives of 8-fluoroquinoline-3-carbaldehyde, are excellent candidates for designing self-assembling systems due to their capacity for hydrogen bonding and π-π interactions. acs.org

In the solid state, even simple quinoline carbaldehydes exhibit organized packing, with molecules linked by weak C-H···O interactions to form chain-like aggregates. researchgate.netresearchgate.net More complex derivatives, such as Schiff bases formed from quinoline carbaldehydes, can assemble into unique supramolecular architectures that exhibit interesting photophysical properties like aggregation-induced emission (AIE), where the aggregates are highly fluorescent while the individual molecules are not. acs.org

Coordination of metal ions to ligands derived from quinoline carbaldehydes is a common strategy to drive the formation of well-defined self-assembled aggregates. cncb.ac.cn For example, zinc(II) and copper(II) complexes synthesized from 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde demonstrate distinct morphologies and properties driven by the coordination geometry of the metal ion. acs.org Such metal-organic aggregates are being explored for their potential as functional materials, for instance, as photoluminescent materials. cncb.ac.cn

Role as Precursors in Medicinal Chemistry Research